molecular formula C21H25N6Na4O18P3 B1436848 Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt CAS No. 42934-87-2

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt

Cat. No. B1436848
CAS RN: 42934-87-2
M. Wt: 834.3 g/mol
InChI Key: WATYJGGOIVQJOT-ITGWJZMWSA-J
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Description

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt (also known as Deamino NADPH or Deaminotriphosphopyridine nucleotide, reduced form ) is a compound with the linear formula C21H25N6O18P3Na4 . It exhibits a molecular weight of 834.33 g/mol . This molecule plays a crucial role in various biological processes, including the biosynthesis of agents, chiral alcohols, fatty acids, and biopolymers. Additionally, it is essential for lipid biosynthesis, biomass formation, and cell replication .

Scientific Research Applications

  • Membrane-Permeant Agonist in Human T Cells :

    • Nicotinamide 8-Br-hypoxanthine dinucleotide was cyclized to produce cyclic 8-Br-inosine diphosphoribose, a novel membrane-permeant agonist of Ca2+ release in human T cells (Wagner, Black, Guse, & Potter, 2003).
  • Role in Oxidation-Reduction Reactions :

  • Cofactor in Enzymatic Reactions :

    • Used as a cofactor in the enzymatic determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor activity (Xiao, 2009).
  • Study of Dehydrogenase Activity in Yeast :

    • The reduction of yeast glutathione reductase by reduced nicotinamide hypoxanthine dinucleotide phosphate has been examined, important for understanding enzymatic reactions (Huber & Brandt, 1985).
  • Investigation of NAD Synthesis Inhibition :

  • Synthesis of Analogs for Cellular Signal Transduction :

  • Development of Biomimetic Cofactors :

    • Contributed to the development of biomimetic cofactors, mimicking the structure and function of natural nicotinamide cofactors (Zachos, Nowak, & Sieber, 2019).
  • Electrochemical Studies :

properties

IUPAC Name

tetrasodium;[(2R,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O18P3.4Na/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATYJGGOIVQJOT-ITGWJZMWSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N6Na4O18P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt

CAS RN

42934-87-2
Record name Nicotinamide hypoxanthine dinucleotidephosphate, reducedform tetrasodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RD Chapman, RA O'Brien, PA Kondracki… - 1997 - apps.dtic.mil
Two novel approaches to N-NO2 bond scission in military nitramines under gentle, environmentally benign conditions were proposed for the Phase I program and have been …
Number of citations: 2 apps.dtic.mil

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